![molecular formula C21H17N3O2S2 B604421 3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide CAS No. 384849-30-3](/img/structure/B604421.png)
3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide is a complex organic compound that features a benzothiazole moiety linked to a naphthyl group via a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide typically involves the condensation of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid with 2-hydroxy-1-naphthaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide linkage or the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used
Properties
CAS No. |
384849-30-3 |
|---|---|
Molecular Formula |
C21H17N3O2S2 |
Molecular Weight |
407.5g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H17N3O2S2/c25-18-10-9-14-5-1-2-6-15(14)16(18)13-22-24-20(26)11-12-27-21-23-17-7-3-4-8-19(17)28-21/h1-10,13,25H,11-12H2,(H,24,26)/b22-13+ |
InChI Key |
HIXCTQPWGOTOQQ-LPYMAVHISA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCSC3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


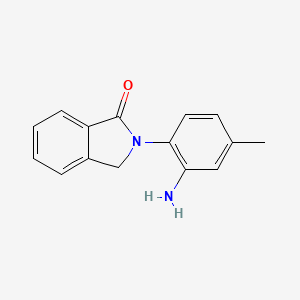
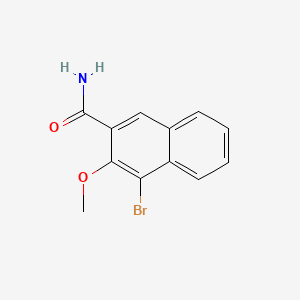
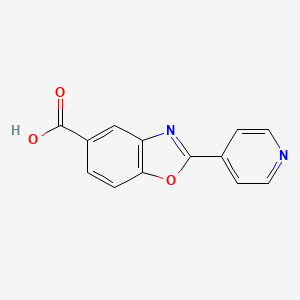
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B604342.png)
![ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B604343.png)
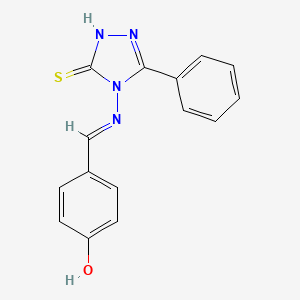
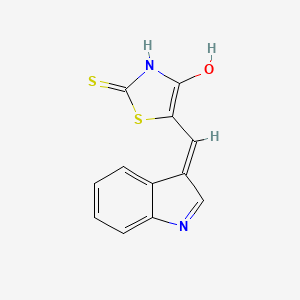
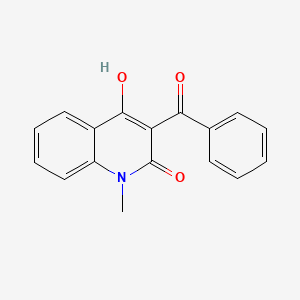
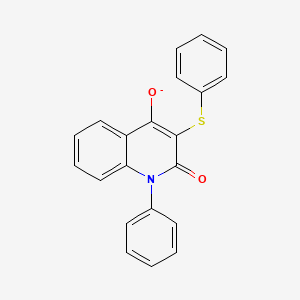
![1,6-Diphenyl-3-[1-(prop-2-enoxyamino)ethylidene]pyridine-2,4-dione](/img/structure/B604354.png)
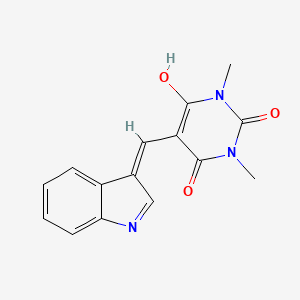
![2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B604358.png)
![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604360.png)
![ETHYL 2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604361.png)
